L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

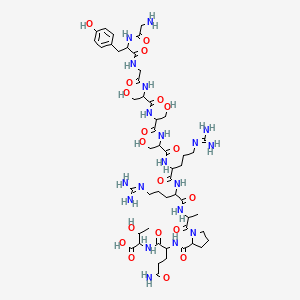

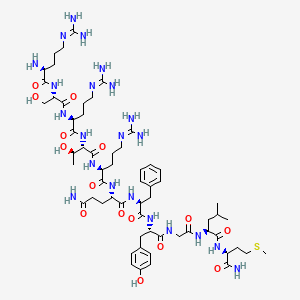

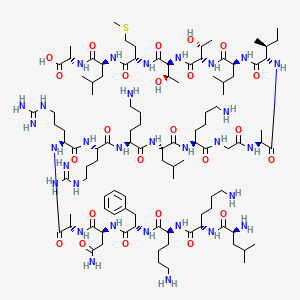

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- is a potent inhibitor of the enzyme Calmodulin-dependent Protein Kinase II. This compound is a peptide with the empirical formula C103H185N31O24S and a molecular weight of 2273.83 g/mol . It is known for its role in regulating various cellular processes by inhibiting the activity of Calmodulin-dependent Protein Kinase II, which is crucial for calcium signaling in cells .

作用机制

Target of Action

The primary target of the Calmodulin-dependent Protein Kinase II fragment 290-309 is the Ca2+/calmodulin-dependent protein kinase II (CaMKII) . CaMKII is a cytosolic enzyme activated by signal-transduction pathways that elevate intracellular free Ca2+ . It plays a crucial role in diverse cellular functions, from modulating ionic channels in muscles to encoding “memory” in neurons .

Mode of Action

The Calmodulin-dependent Protein Kinase II fragment 290-309 acts as a potent CaMK antagonist . It inhibits the Ca2+/calmodulin-dependent protein kinase II with an IC50 of 52 nM . This means it binds to the CaMKII, preventing it from performing its usual function in the cell.

Biochemical Pathways

The inhibition of CaMKII by the fragment 290-309 affects several biochemical pathways. One of the key pathways is the regulation of L-type calcium channels in neuroendocrine cells . The activation and autophosphorylation of CaMKII contribute to long-term potentiation in the hippocampus .

Result of Action

The inhibition of CaMKII by the Calmodulin-dependent Protein Kinase II fragment 290-309 can have several molecular and cellular effects. For instance, it can affect the regulation of L-type calcium channels, which are vital for secretion in neuroendocrine cells . This could potentially impact various physiological processes, including neuronal signaling and muscle contraction.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反应分析

Types of Reactions

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).

Major Products

The major product of the synthesis is the L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- peptide itself. During the synthesis, intermediate protected peptides are formed, which are eventually deprotected and cleaved to yield the final product .

科学研究应用

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- has several scientific research applications:

相似化合物的比较

Similar Compounds

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl-: Potent inhibitor with a specific sequence.

Platelet-derived Growth Factor β-Receptor Fragment 742-758: Another peptide used in signaling studies.

Myelin Basic Protein Guinea Pig Fragment 68-82: Used in neurological research.

Protein Kinase A Inhibitor Fragment 6-22 amide: Inhibitor of Protein Kinase A, used in various signaling studies.

Uniqueness

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- is unique due to its specific inhibitory action on Calmodulin-dependent Protein Kinase II. Its ability to selectively inhibit this enzyme makes it a valuable tool in studying calcium signaling pathways and their implications in various diseases .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115)/t58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,80-,81-,82-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKHMNPQPYICFK-RBGVSSEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H185N31O24S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2273.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Calmodulin-dependent Protein Kinase II fragment 290-309 impact the study of beta-adrenergic regulation of ion channels in cardiac myocytes?

A1: Calmodulin-dependent Protein Kinase II fragment 290-309 is a potent and specific inhibitor of Calmodulin-dependent Protein Kinase II. In the context of the provided research, intracellular application of this fragment was used to assess the involvement of Calmodulin-dependent Protein Kinase II in the effects of the beta-adrenergic agonist isoprenaline on the Na+/K+ pump current in guinea pig ventricular myocytes []. The results showed that Calmodulin-dependent Protein Kinase II fragment 290-309 did not block the effects of isoprenaline, suggesting that this kinase was not involved in the observed changes in pump current. This is just one example of how this peptide inhibitor can be used to probe the involvement of Calmodulin-dependent Protein Kinase II in cellular signaling pathways.

Q2: Are there other examples of Calmodulin-dependent Protein Kinase II fragment 290-309 being used to study ion channel regulation?

A2: Yes, in addition to studying the Na+/K+ pump, Calmodulin-dependent Protein Kinase II fragment 290-309 has been used to investigate the role of Calmodulin-dependent Protein Kinase II in the regulation of other ion channels. For example, in a study on store-operated Ca2+ channels (SOCs) in rat liver cells, researchers found that the Ca2+ current activated by store depletion was blocked by Calmodulin-dependent Protein Kinase II fragment 290-309 []. This suggests that, unlike in the guinea pig ventricular myocytes, Calmodulin-dependent Protein Kinase II might be involved in the regulation of SOC activity in rat liver cells. These contrasting results highlight the cell-type specific nature of signaling pathways and the importance of using specific inhibitors like Calmodulin-dependent Protein Kinase II fragment 290-309 to dissect these pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。